1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene

Description

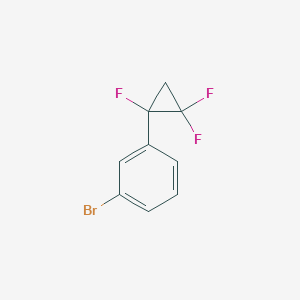

1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene (molecular formula: C₉H₆BrF₃) is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the 1-position and a 1,2,2-trifluorocyclopropyl group at the 3-position. The trifluorocyclopropyl moiety introduces significant steric and electronic effects due to the electronegative fluorine atoms, influencing the compound’s reactivity and physicochemical properties. This structure is relevant in medicinal chemistry and materials science, particularly as a precursor for cross-coupling reactions or fluorinated building blocks .

Properties

IUPAC Name |

1-bromo-3-(1,2,2-trifluorocyclopropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3/c10-7-3-1-2-6(4-7)8(11)5-9(8,12)13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUVYXKVYJSYCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C2=CC(=CC=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(1,2,2-trifluorocyclopropyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.

Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acids under strong oxidizing conditions.

Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.

Major Products

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Production of benzoic acids.

Reduction: Generation of the corresponding hydrocarbon.

Scientific Research Applications

1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene has several applications in scientific research:

Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene involves its interaction with various molecular targets and pathways. The trifluorocyclopropyl group can influence the compound’s reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive molecules

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

*TFCP = 1,2,2-trifluorocyclopropyl

Biological Activity

1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

This compound possesses a unique trifluorocyclopropyl group which contributes to its chemical reactivity and biological properties. The molecular structure can be represented as follows:

- Molecular Formula : C10H7BrF3

- Molecular Weight : 275.06 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that halogenated compounds exhibit broad-spectrum antimicrobial properties. The presence of bromine and trifluoromethyl groups enhances the lipophilicity and electron-withdrawing capacity, which may contribute to the disruption of microbial cell membranes.

- Anticancer Properties : Some derivatives of brominated compounds have shown promise in inhibiting cancer cell proliferation. The halogen substituents can interact with DNA or proteins involved in cell cycle regulation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including those involved in metabolic pathways. Halogenated compounds often serve as effective enzyme inhibitors due to their ability to form stable complexes with active sites.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Broad-spectrum activity against bacteria | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Inhibition of specific metabolic enzymes |

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those for many common antibiotics, suggesting a potential role in treating resistant bacterial strains.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of brominated compounds. In vitro assays showed that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was proposed to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.